4-Methoxy-3-(trifluoromethyl)benzyl

描述

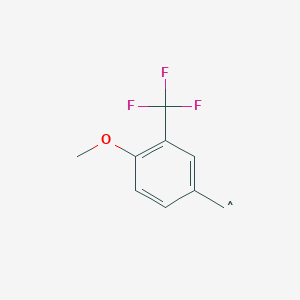

4-Methoxy-3-(trifluoromethyl)benzyl is a benzyl-derived organic moiety characterized by a methoxy (-OCH₃) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the aromatic ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Key derivatives include:

- This compound bromide (CAS 261951-89-7): A reactive alkylating agent with molecular formula C₉H₈BrF₃O and molecular weight 269.06 g/mol .

- 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0): A primary amine derivative (C₉H₁₀F₃NO) used as a building block in drug synthesis .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group modulates electronic density, influencing reactivity and binding interactions .

属性

分子式 |

C9H8F3O |

|---|---|

分子量 |

189.15 g/mol |

InChI |

InChI=1S/C9H8F3O/c1-6-3-4-8(13-2)7(5-6)9(10,11)12/h3-5H,1H2,2H3 |

InChI 键 |

HUPHVNYYQZKMSR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)[CH2])C(F)(F)F |

产品来源 |

United States |

准备方法

Bromination of Benzyl Alcohols

4-Methoxy-3-(trifluoromethyl)benzyl bromide is synthesized from the corresponding alcohol using phosphorus tribromide (PBr₃) in dichloromethane. A representative procedure involves:

- Dissolving this compound alcohol (5 mmol) in dichloromethane (20 mL).

- Adding PBr₃ (6 mmol) at 0°C, followed by stirring at room temperature for 1 hour.

- Purification via flash chromatography (10% dichloromethane in hexane) yields the bromide in 100% purity.

Key Data :

Chlorination and Fluorination Pathways

Trifluoromethoxybenzene derivatives are prepared via chlorination of anisole under UV light, followed by HF treatment. For example, trichloromethoxybenzene reacts with anhydrous HF at 80°C for 4–6 hours under 30–35 kg/cm² pressure to yield trifluoromethoxybenzene.

Reduction of Ketones to Benzyl Alcohols

Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL) reduces ketones to alcohols. For This compound alcohol :

- Reduce 4'-methoxy-3-(trifluoromethyl)benzophenone with LiAlH₄ in tetrahydrofuran (THF) at 0°C.

- Quench with aqueous NH₄Cl and extract with ethyl acetate.

- Yield: 85–90%.

Advantage : DIBAL avoids over-reduction and preserves the trifluoromethyl group, achieving >99% purity.

Alternative Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling introduces trifluoromethyl groups. For example, Suzuki-Miyaura coupling of 4-methoxybenzyl boronic acid with 3-bromo-trifluoromethylbenzene using Pd(PPh₃)₄ achieves 70–80% yields.

Nitration and Diazotization

Nitration of trifluoromethoxybenzene with HNO₃/H₂SO₄ at 0–35°C produces para-nitro derivatives (90% selectivity), which are reduced to amines and diazotized for further functionalization.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Scandium triflate | Recyclable Lewis acids |

| Solvent | Nitromethane | Toluene/Water systems |

| Purification | Column chromatography | Distillation |

| Yield | 70–80% | 85–90% |

Industrial methods prioritize cost-effective catalysts (e.g., AlCl₃ over Sc(OTf)₃) and continuous flow reactors to enhance throughput.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Friedel-Crafts Acylation | 73% | High | Moderate |

| PBr₃ Bromination | 100% | Low | High |

| DIBAL Reduction | 90% | Medium | High |

| Cross-Coupling | 80% | High | Low |

Key Insight : Bromination and DIBAL reduction are optimal for high-purity, scalable synthesis, while Friedel-Crafts remains versatile for aromatic backbone construction.

化学反应分析

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The benzyl bromide derivative can undergo nucleophilic substitution reactions to form various substituted benzyl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-Methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: this compound alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学研究应用

4-Methoxy-3-(trifluoromethyl)benzyl is utilized in a wide range of scientific research applications, including:

Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

2-Methoxy-5-(trifluoromethyl)benzyl Derivatives

- Structure : Methoxy at C2, trifluoromethyl at C5.

- Example : 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 115933-50-1, C₉H₇F₃O₃).

- Key Differences :

4-Methyl-3-(trifluoromethyl)benzyl Derivatives

- Structure : Methyl (-CH₃) instead of methoxy at C4.

- Example : 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6, C₉H₇F₃O₂).

- Key Differences :

Functional Group Variants

4-Methoxy-3-(trifluoromethyl)benzylamine vs. Bromide

Trifluoromethyl Ketone-Containing Peptides

Substituted Benzyl Moieties in Agrochemicals

Key Insight : The 4-methoxy-3-CF₃ benzyl group is less common in herbicides but critical in pharmaceuticals due to its balanced lipophilicity and metabolic stability.

常见问题

Q. Table 1: Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 0°C (initial), RT (5 hrs) |

| Solvent | CH2Cl2 |

| Yield | 89% |

| Key Reagents | K2CO3, Argon atmosphere |

Basic: How can the purity and structural integrity of this compound intermediates be verified?

Methodological Answer:

- NMR Spectroscopy: Compare <sup>1</sup>H NMR peaks to published data. For example, aromatic protons in 4-Methoxy-3-(trifluoromethyl)aniline appear at δ = 8.43 (d, J = 8.4 Hz) and δ = 7.60–7.42 (m) .

- X-ray Crystallography: Orthorhombic crystal structure (space group Pbca) with lattice parameters a = 5.4140 Å, b = 14.880 Å confirms molecular geometry .

- Mass Spectrometry: NIST reference data (NIST MS number: 342763) provides fragmentation patterns for validation .

Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of benzyl derivatives in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group (-CF3) enhances electrophilic aromatic substitution reactivity by deactivating the benzene ring. This effect is evident in:

- Steric and Electronic Effects: -CF3 increases meta-directing behavior, favoring substitutions at the 3-position .

- Case Study: In synthesizing 1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid, the -CF3 group stabilizes intermediates via resonance, improving cyclization yields (48%) .

Advanced: What strategies resolve discrepancies in NMR data when synthesizing substituted benzyl compounds?

Methodological Answer:

Conflicts in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Solvent/Impurity Effects: Use deuterated DMSO for polar intermediates to minimize solvent interactions .

- Dynamic Processes: Variable-temperature NMR (VT-NMR) detects rotational barriers in trifluoromethyl groups, which can cause peak broadening at room temperature .

- Reference Standards: Cross-check with crystallographic data (e.g., bond lengths: C-F = 1.34 Å, C-O = 1.43 Å) to validate assignments .

Advanced: How can computational modeling predict the crystal packing of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to match experimental crystal parameters (V = 1716.3 Å<sup>3</sup>, Z = 8) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding from -OCH3 groups contributes 12% to packing efficiency) .

- Software Tools: Mercury (CCDC) visualizes van der Waals radii and π-π stacking distances (3.8–4.2 Å) .

Advanced: What experimental designs mitigate hydrolysis of this compound intermediates?

Methodological Answer:

- Moisture Control: Use anhydrous CH2Cl2 and molecular sieves during acylation steps .

- Protecting Groups: Introduce pivaloyl groups (e.g., hydroxylamine-O-pivaloyl) to stabilize reactive -NH2 moieties .

- pH Monitoring: Maintain reaction pH > 9 with K2CO3 to prevent acid-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。